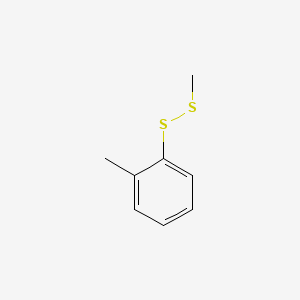

Methyl 2-methylphenyl disulfide

Description

Key physicochemical properties include:

- Molecular weight: ~156.27 g/mol (inferred from structurally similar Methyl phenyl disulfide, C₇H₈S₂, in ).

- Applications: Primarily used as a flavoring agent in food products, with a safety profile deemed acceptable by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

- Safety: Estimated dietary exposure (SPET) is 0.2 µg/day, and toxicological studies indicate rapid metabolic reduction to 2-methylthiophenol, ensuring a high margin of safety .

Properties

CAS No. |

35379-09-0 |

|---|---|

Molecular Formula |

C8H10S2 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

1-methyl-2-(methyldisulfanyl)benzene |

InChI |

InChI=1S/C8H10S2/c1-7-5-3-4-6-8(7)10-9-2/h3-6H,1-2H3 |

InChI Key |

FFCTVZYBWOPLSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SSC |

density |

1.130-1.136 (20°) |

physical_description |

Clear colourless to pale yellow liquid; Strong sulphureous aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylphenyl disulfide can be synthesized through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C . Another method includes the oxidation of thiols, which are typically prepared from their corresponding alkyl halides .

Industrial Production Methods

Industrial production of this compound often involves scalable methods such as the one-pot synthesis from alkyl halides using sodium thiosulfate in DMSO . This method is favored for its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylphenyl disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to thiols.

Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like thiolates can cleave the disulfide bond.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides.

Scientific Research Applications

Methyl 2-methylphenyl disulfide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation.

Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the flavor and fragrance industry due to its strong sulfurous aroma.

Mechanism of Action

The mechanism of action of methyl 2-methylphenyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between thiols and disulfides. This redox activity is crucial in various biological processes, including protein folding and cellular signaling . The compound can also act as a nucleophile or electrophile in substitution reactions, further contributing to its versatility in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methylphenyl disulfide with structurally related disulfides and sulfides, focusing on molecular properties, applications, and safety:

Key Comparative Insights :

Structural Effects on Applications :

- Aromatic vs. Alkyl Substituents : this compound and Methyl phenyl disulfide (both aromatic disulfides) are favored in flavoring due to their stability and low volatility compared to aliphatic disulfides like Methyl disulfide .

- Electron-Withdrawing Groups : Difluoromethylphenyl sulfide (C₇H₆F₂S) exhibits enhanced oxidative reactivity, enabling its conversion to sulfoxides for specialized synthesis .

Safety and Metabolism: this compound’s safety is attributed to its rapid reduction to 2-methylthiophenol, a metabolite with established low toxicity . In contrast, aliphatic disulfides (e.g., Methyl disulfide) require stringent handling due to volatility and irritancy . Benzyl methyl disulfide’s larger molecular weight (170.30 vs. 156.27) may slow metabolic breakdown, though data gaps exist .

Regulatory Status :

- This compound is explicitly approved by JECFA for food use, whereas Modafinil sulfone is restricted to pharmaceutical quality control .

Research Findings and Data Trends

- Thermodynamic Stability : Aromatic disulfides (e.g., Methyl 2-methylphenyl) exhibit higher thermal stability than aliphatic analogs, as evidenced by their higher boiling points and lower vapor pressures .

- Synthetic Utility : Difluoromethylphenyl derivatives demonstrate the role of fluorine in tuning electronic properties for targeted drug synthesis .

- Toxicity Correlation : Smaller, volatile disulfides (e.g., Methyl disulfide) show higher acute toxicity due to respiratory exposure risks, whereas bulkier aromatic derivatives are safer for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.